molecular formula C17H17F2NO3 B10963863 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide

4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide

Cat. No.: B10963863
M. Wt: 321.32 g/mol
InChI Key: AVZQYHCMZLHHJY-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core, along with an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene, 2-ethylphenylamine, and 3-methoxybenzoic acid.

    Formation of Intermediate: The first step involves the reaction of 4-(difluoromethoxy)benzene with 2-ethylphenylamine under appropriate conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Use of solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.

    Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and yields.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzene ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

  • 4-(difluoromethoxy)-2-ethylphenylboronic acid
  • 4-(difluoromethoxy)-2-ethylphenylmethanol

Comparison: Compared to these similar compounds, 4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups on the benzamide core. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

4-(difluoromethoxy)-N-(2-ethylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C17H17F2NO3/c1-3-11-6-4-5-7-13(11)20-16(21)12-8-9-14(23-17(18)19)15(10-12)22-2/h4-10,17H,3H2,1-2H3,(H,20,21)

InChI Key

AVZQYHCMZLHHJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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